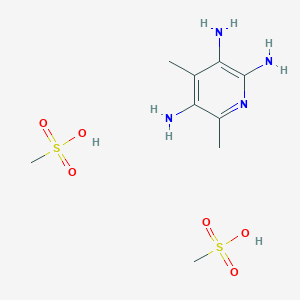![molecular formula C20H16ClNO5 B14491527 1,1',1''-[(2-Chloro-2-nitroethane-1,1,1-triyl)tris(oxy)]tribenzene CAS No. 65662-91-1](/img/structure/B14491527.png)
1,1',1''-[(2-Chloro-2-nitroethane-1,1,1-triyl)tris(oxy)]tribenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’,1’'-[(2-Chloro-2-nitroethane-1,1,1-triyl)tris(oxy)]tribenzene is a complex organic compound characterized by the presence of a chloro-nitroethane group attached to a tribenzene structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-[(2-Chloro-2-nitroethane-1,1,1-triyl)tris(oxy)]tribenzene typically involves the nitration of ethane derivatives followed by chlorination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. For example, the nitration of ethane can be achieved using nitric acid, while chlorination can be performed using chlorine gas in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
1,1’,1’'-[(2-Chloro-2-nitroethane-1,1,1-triyl)tris(oxy)]tribenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines in basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of hydroxyl or amine-substituted derivatives.
科学的研究の応用
1,1’,1’'-[(2-Chloro-2-nitroethane-1,1,1-triyl)tris(oxy)]tribenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,1’,1’'-[(2-Chloro-2-nitroethane-1,1,1-triyl)tris(oxy)]tribenzene involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo redox reactions, affecting the oxidative state of the target molecules. The chloro group can participate in substitution reactions, altering the structure and function of the target molecules. These interactions can modulate various biochemical pathways, leading to specific biological effects.
類似化合物との比較
Similar Compounds
2-Chloronitroethane: A simpler compound with similar functional groups but lacking the tribenzene structure.
Nitrobenzene: Contains a nitro group attached to a benzene ring, used in various industrial applications.
Chlorobenzene: Contains a chloro group attached to a benzene ring, used as a solvent and intermediate in chemical synthesis.
Uniqueness
1,1’,1’'-[(2-Chloro-2-nitroethane-1,1,1-triyl)tris(oxy)]tribenzene is unique due to its combination of chloro and nitro groups attached to a tribenzene structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
65662-91-1 |
|---|---|
分子式 |
C20H16ClNO5 |
分子量 |
385.8 g/mol |
IUPAC名 |
(2-chloro-2-nitro-1,1-diphenoxyethoxy)benzene |
InChI |
InChI=1S/C20H16ClNO5/c21-19(22(23)24)20(25-16-10-4-1-5-11-16,26-17-12-6-2-7-13-17)27-18-14-8-3-9-15-18/h1-15,19H |
InChIキー |
AANGEBOWWURCDB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC(C([N+](=O)[O-])Cl)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2-Methoxyphenoxy)methyl]-1,3-oxazol-2(3H)-one](/img/structure/B14491446.png)

![2-[(Propan-2-yl)oxy]pyrazine](/img/structure/B14491454.png)
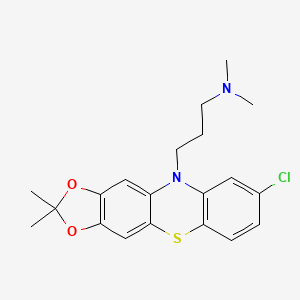
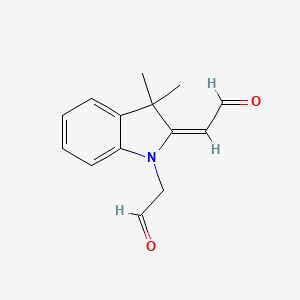
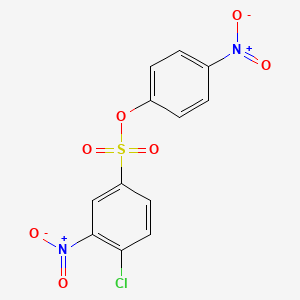
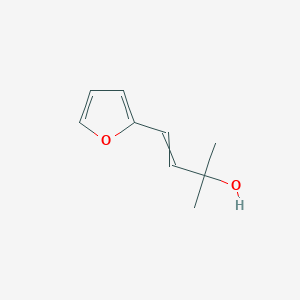
![2,2'-[(2,4,5,6-Tetrabromo-1,3-phenylene)bis(methyleneoxy)]di(ethan-1-ol)](/img/structure/B14491484.png)



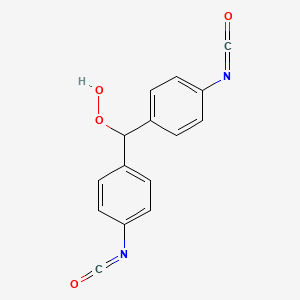
![3-Hydroxy-4-nitrobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14491511.png)
